molecular formula C24H23N3O5S2 B2932878 N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291839-31-0

N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2932878
CAS No.: 1291839-31-0
M. Wt: 497.58
InChI Key: BHLXUGYAWJEWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl acetamide moiety linked to a 2,3-dimethoxybenzyl group. Its core structure includes a bicyclic thieno-pyrimidinone scaffold substituted with a 2-methoxyphenyl group at position 2.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-30-18-9-5-4-8-17(18)27-23(29)22-16(11-12-33-22)26-24(27)34-14-20(28)25-13-15-7-6-10-19(31-2)21(15)32-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLXUGYAWJEWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxybenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological properties. The presence of the sulfanyl group and methoxy substitutions enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was identified through screening of drug libraries on multicellular spheroids, demonstrating promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

The proposed mechanism involves the interaction with enzyme active sites or receptor binding sites, leading to altered signaling pathways. The thieno[3,2-d]pyrimidine structure is known to facilitate binding to various targets due to its ability to mimic natural substrates or cofactors.

Case Studies

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Research indicated that similar compounds exhibited neuroprotective effects in models of neurodegeneration by inhibiting AChE and modulating oxidative stress pathways .

Data Tables

Activity IC50 Value (µM) Reference
AChE Inhibition0.29 ± 0.21
Anticancer ActivityVaries by cell line
CytotoxicitySignificant

Comparison with Similar Compounds

Table 1: Key Structural Features and Substitutions

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight References
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl 2,3-Dimethoxybenzyl ~529.6 (calc.) -
N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one Ethyl, 5,6-dimethyl 2,4-Dimethoxyphenyl ~483.6
2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one Benzyl 3-Methoxyphenyl 437.53
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 2-Methoxyphenyl Dihydrobenzodioxin-6-yl ~505.6 (calc.)

Key Observations :

  • Core Variations: The thieno-pyrimidinone core varies between [3,2-d] and [2,3-d] isomers, affecting planarity and electronic properties. The [3,2-d] isomer in the target compound may enhance π-stacking interactions compared to [2,3-d] derivatives .
  • Ethyl and methyl groups in reduce polarity, possibly enhancing lipophilicity but reducing hydrogen-bonding capacity. The dihydrobenzodioxin substituent in increases rigidity, which may stabilize receptor binding compared to flexible dimethoxybenzyl groups.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Calculated LogP pKa (Predicted) Solubility (mg/mL) References
Target Compound ~529.6 3.8 (est.) 12.7–13.2 <0.1 (aqueous) -
2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 437.53 3.5 12.77 0.15 (DMSO)
N-(2,4-Dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 483.6 4.1 12.5 0.08 (aqueous)

Key Observations :

  • The target compound’s higher molecular weight and dimethoxy groups likely reduce aqueous solubility compared to smaller analogs like .
  • Predicted pKa values (~12.7–13.2) suggest deprotonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid) .

Key Observations :

  • Bulkier substituents (e.g., dihydrobenzodioxin in ) correlate with improved anticancer activity, likely due to enhanced target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.